Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Vue d'ensemble

Description

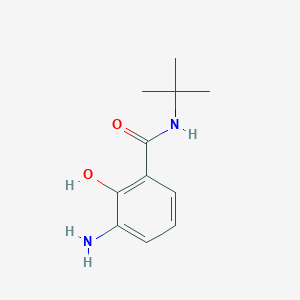

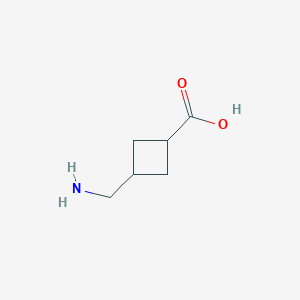

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the following properties:

- Molecular Formula : C₁₈H₂₇NO₃

- Molecular Weight : Approximately 317.42 g/mol

- IUPAC Name : tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-(2-oxoethyl)benzoate with an appropriate amine (such as phenylamine) under suitable conditions. The tert-butyl group provides stability and solubility, while the 2-oxoethyl moiety introduces reactivity.

One possible synthetic route is the condensation of tert-butyl 3-(2-oxoethyl)benzoate with phenylamine, followed by cyclization to form the pyrrolidine ring. Detailed synthetic procedures and optimization studies would be necessary to achieve high yields.

Molecular Structure Analysis

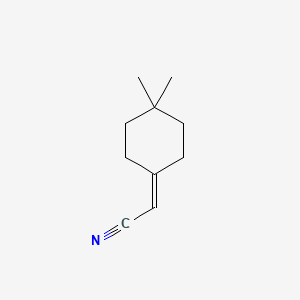

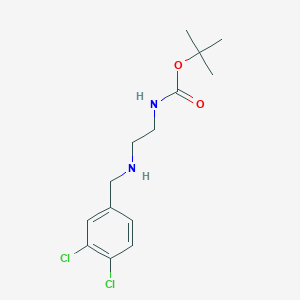

The molecular structure of Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl group, a phenyl group, and an ethyl ketone side chain. The stereochemistry around the pyrrolidine ring and the relative orientation of substituents play a crucial role in its properties and reactivity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

- Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

- Amination : Reaction with amines to form amides.

- Reduction : Reduction of the ketone group to the corresponding alcohol.

- Substitution Reactions : Substitution of the tert-butyl group or the phenyl group with other functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Varies based on crystalline form.

- Solubility : Soluble in organic solvents.

- Stability : Stable under normal conditions.

Applications De Recherche Scientifique

-

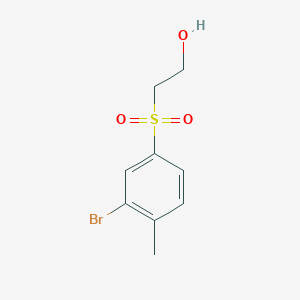

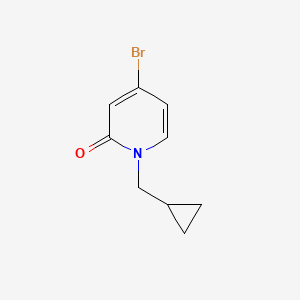

1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide

- Application Summary : This compound is a quaternary ammonium salt obtained with a simple one-step quaternization reaction between quinoline and an aromatic α-bromo ketone .

- Method of Application : The product was obtained in good yield by a facile one-pot, one-step synthetic procedure involving quinoline and an aromatic α-bromo ketone . The product was isolated using hot recrystallization from acetone/acetonitrile solution .

- Results or Outcomes : The unique structure of quinoline contributes to its interaction with biological systems, leading to its use in medicinal chemistry . Quinoline and its derivatives have been employed in the synthesis of drugs with antimalarial, antitubercular, antitumor, antibacterial, and antifungal activities .

-

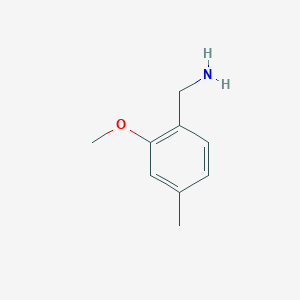

tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Application Summary : These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Method of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

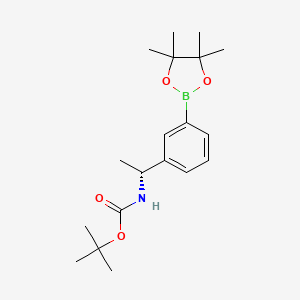

- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate

- Application Summary : This compound is a molecular compound with a piperazine building block, which found various applications in the preparation of biologically active compounds in pharmaceutical chemistry .

- Method of Application : The compound was synthesized and characterized using various spectroscopic techniques . The structure was further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The compound serves as a useful intermediate in the synthesis of several novel organic compounds with diverse biological activities .

- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate

- Application Summary : This compound is a molecular compound with a piperazine building block, which found various applications in the preparation of biologically active compounds in pharmaceutical chemistry .

- Method of Application : The compound was synthesized and characterized using various spectroscopic techniques . The structure was further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The compound serves as a useful intermediate in the synthesis of several novel organic compounds with diverse biological activities .

Safety And Hazards

- Toxicity : Moderate toxicity; handle with care.

- Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.

- Safety Precautions : Use appropriate protective equipment during handling.

Orientations Futures

Future research could focus on:

- Biological Activity : Investigate its potential as an antibacterial, antifungal, or anticancer agent.

- Derivatives : Synthesize derivatives with modified substituents for enhanced activity.

- Drug Development : Explore its use as a building block for drug discovery.

Propriétés

IUPAC Name |

tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPCFFRTBJJDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

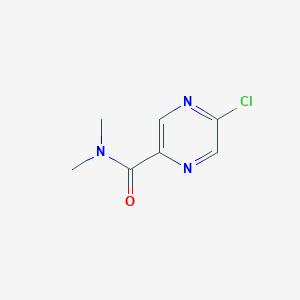

![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

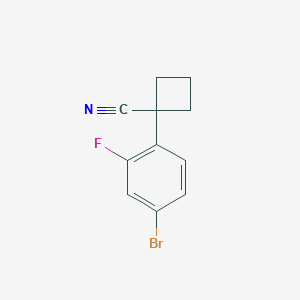

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)